3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a trifluoromethyl group, and a 1-methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the 1-methylimidazole derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological tool is being explored in various studies.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the piperazine ring and 1-methylimidazole moiety contribute to its overall biological activity. The exact pathways and targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
4-Methylimidazole
Trifluoromethylpyridazine derivatives
Piperazine derivatives
Uniqueness: 3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6O2S/c1-20-8-12(17-9-20)25(23,24)22-6-4-21(5-7-22)11-3-2-10(18-19-11)13(14,15)16/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRAXIXWVYGTRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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